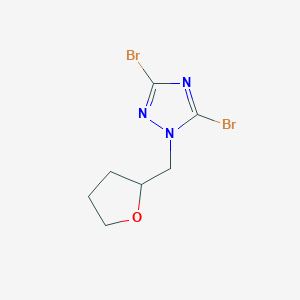
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole, often referred to as DBPT, is a new, innovative chemical compound with potential applications in a variety of scientific fields. DBPT was first synthesized in 2018 and is composed of a brominated triazole, a phenoxypropyl group and a dibromo group. This unique combination of components gives DBPT a wide range of potential applications. In
Applications De Recherche Scientifique
Synthesis and Functional Material Applications
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole and its derivatives have significant applications in the synthesis of functional materials. Yu et al. (2014) described its use in synthesizing N-heterocyclic compounds, which are vital in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity. The synthesis process involves bromination and amination, yielding compounds with potential in various applications, including material science (Yu et al., 2014).
Wang et al. (2020) further elaborated on the synthesis and crystal structure of dibromo-triazoles, emphasizing their wide range of applications in medicine, pesticides, and energetic materials. This study highlights the significance of these compounds as intermediates for further modifications (Wang et al., 2020).
Use in Synthesis of Other Compounds
Klen et al. (2008) introduced 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole as a new reagent for preparing substituted thietane 1,1-dioxides, which are essential in various chemical syntheses. This compound allows for the preparation of diverse derivatives with potential uses in chemistry and pharmacology (Klen et al., 2008).
Additionally, Khaliullin et al. (2014) discussed the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of various 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. These reactions yield compounds with diverse structures, demonstrating the versatility of 3,5-dibromo-triazoles in synthetic chemistry (Khaliullin et al., 2014).
Propriétés
IUPAC Name |
3,5-dibromo-1-(3-phenoxypropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-14-11(13)16(15-10)7-4-8-17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEXSEWBDGGNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B6362665.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)




![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)


